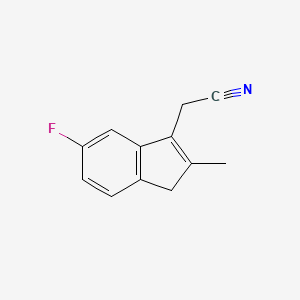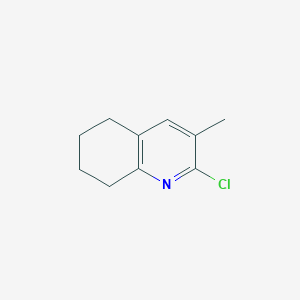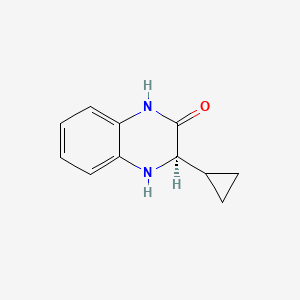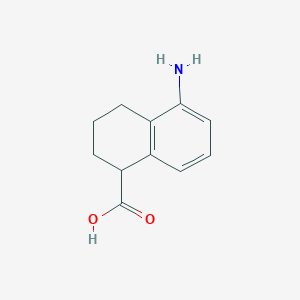
1-Isopropyl-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole ring substituted with an isopropyl group at the nitrogen atom and a carbonitrile group at the third position of the ring. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-indole-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1H-indole-3-carbonitrile with isopropyl halides in the presence of a base. The reaction typically proceeds under reflux conditions in an appropriate solvent such as dimethylformamide or acetonitrile. The base, often potassium carbonate or sodium hydride, facilitates the substitution of the hydrogen atom on the nitrogen with the isopropyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed:
Oxidation: Hydroxylated indoles or indole oxides.
Reduction: Amino-indoles or other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated indoles.
Applications De Recherche Scientifique
1-Isopropyl-1H-indole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives used in organic synthesis and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific biological pathways and receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The carbonitrile group can also participate in interactions with biological molecules, enhancing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
1-Isopropyl-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
1-Methyl-1H-indole-3-carbonitrile: Similar structure but with a methyl group instead of an isopropyl group.
1-Ethyl-1H-indole-3-carbonitrile: Contains an ethyl group instead of an isopropyl group.
1-Propyl-1H-indole-3-carbonitrile: Features a propyl group instead of an isopropyl group.
Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H12N2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
1-propan-2-ylindole-3-carbonitrile |
InChI |
InChI=1S/C12H12N2/c1-9(2)14-8-10(7-13)11-5-3-4-6-12(11)14/h3-6,8-9H,1-2H3 |
Clé InChI |
DIANQUVNTSJNPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C2=CC=CC=C21)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)
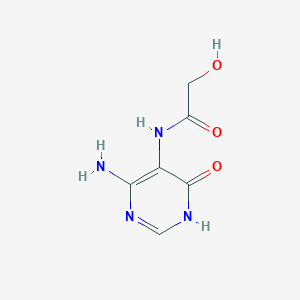
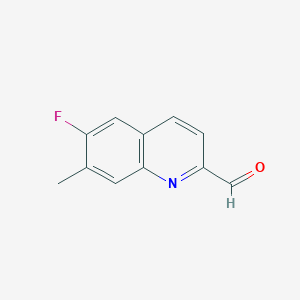
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine](/img/structure/B11908152.png)

